N-(2-isopropylphenyl)-3-oxobutanamide
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Overview
Description
Scientific Research Applications
- Application : Researchers investigate the use of bio-based isocyanates (including N-(2-isopropylphenyl)-3-oxobutanamide) as sustainable alternatives to petroleum-based isocyanates. These green PUs aim to address environmental concerns while maintaining performance .
- Application : For example, it can be enzymatically reduced to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, a key intermediate in the blockbuster antidepressant drug duloxetine .
- Toxicological Implications : Understand the potential toxicological effects of its reaction products .
- Application : Explore its role in such reactions, potentially contributing to synthetic methodologies .
- Application : Investigate its use in one-pot 2,3,6-trifunctionalization of N-alkyl/aryl indoles, leading to 2-sulfoximidoyl-3,6-dibromo indoles .
Polyurethane Synthesis
Pharmaceutical Intermediates
Chemical Reactions and Transformations
Ester Amidation Reactions
One-Pot Syntheses of Indoles
Other Potential Applications
Safety and Hazards
properties
IUPAC Name |
3-oxo-N-(2-propan-2-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)11-6-4-5-7-12(11)14-13(16)8-10(3)15/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZZMAAAZGTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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